molecular formula C9H6FNO3 B15207509 Methyl 5-fluoro-1,3-benzoxazole-7-carboxylate

Methyl 5-fluoro-1,3-benzoxazole-7-carboxylate

Cat. No.: B15207509
M. Wt: 195.15 g/mol
InChI Key: BQGUCTLCDRNHLN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-1,3-benzoxazole-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like elemental sulfur, reducing agents, and various catalysts . Reaction conditions can vary from ambient temperature to elevated temperatures, depending on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation of 2-aminophenol with aldehydes produces 2-aryl benzoxazole derivatives .

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-1,3-benzoxazole-7-carboxylate involves its interaction with molecular targets and pathways in biological systems. It exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 5-fluoro-1,3-benzoxazole-7-carboxylate include other benzoxazole derivatives such as:

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its fluorine substitution at the 5-position of the benzoxazole ring enhances its reactivity and biological activity compared to other benzoxazole derivatives .

Biological Activity

Methyl 5-fluoro-1,3-benzoxazole-7-carboxylate is a compound that has garnered attention for its biological activities, particularly in the field of cancer research. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings.

This compound primarily exhibits its biological activity through the following mechanisms:

  • Inhibition of DNA Topoisomerases : This compound disrupts DNA replication and cell division by inhibiting topoisomerases, which are essential enzymes in these processes.
  • Modulation of Protein Kinases and Histone Deacetylases : The compound's ability to influence these proteins leads to altered cellular signaling pathways, contributing to its anticancer effects.

Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties. Various studies have explored its efficacy against different cancer cell lines:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)5.63Strong cytotoxic activity
MCF-7 (Breast)3.79More potent than sorafenib
A549 (Lung)Not specifiedCytotoxic effect observed
HepG2 (Liver)Not specifiedCytotoxic effect observed

The compound has shown remarkable cytotoxicity against breast cancer cell lines MDA-MB-231 and MCF-7, with IC50 values lower than those of established chemotherapeutic agents like sorafenib .

Case Studies and Research Findings

  • In Vitro Studies : In vitro experiments indicated that this compound effectively inhibited the growth of various cancer cells by disrupting critical cellular pathways involved in cancer progression. For instance, treatment with this compound resulted in increased apoptosis in breast cancer cells, as evidenced by flow cytometric analysis showing a significant rise in pre-G1 phase cells .
  • Structure-Activity Relationship (SAR) : The structure of this compound is similar to other benzoxazole derivatives known for their anticancer properties. Research suggests that modifications on the benzoxazole scaffold can enhance or diminish biological activity. For example, the presence of certain substituents on the phenyl ring significantly affects the potency of related compounds .
  • Pharmacokinetics and Toxicity : While promising results have been observed regarding its anticancer efficacy, further studies are required to evaluate the pharmacokinetic profile and potential toxicity of this compound. Understanding these parameters is crucial for its development as a therapeutic agent .

Properties

Molecular Formula

C9H6FNO3

Molecular Weight

195.15 g/mol

IUPAC Name

methyl 5-fluoro-1,3-benzoxazole-7-carboxylate

InChI

InChI=1S/C9H6FNO3/c1-13-9(12)6-2-5(10)3-7-8(6)14-4-11-7/h2-4H,1H3

InChI Key

BQGUCTLCDRNHLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)F)N=CO2

Origin of Product

United States

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